An In-depth Technical Guide to Benzo[c]chrysene: Properties, Metabolism, and Toxicological Profile
An In-depth Technical Guide to Benzo[c]chrysene: Properties, Metabolism, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]chrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest to the scientific community due to its carcinogenic properties. As an environmental contaminant originating from the incomplete combustion of organic materials, understanding its molecular characteristics, metabolic fate, and toxicological mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of Benzo[c]chrysene, focusing on its chemical and physical properties, metabolic activation, DNA adduction, and the signaling pathways involved in its carcinogenicity.
Core Data Summary
Molecular and Physicochemical Properties
Benzo[c]chrysene is a five-ring aromatic hydrocarbon. Its fundamental properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 194-69-4 | [1][2][3][4][5] |
| Molecular Formula | C₂₂H₁₄ | [1][2][3][5] |
| Molecular Weight | 278.35 g/mol | [2][3] |
| Appearance | Needles from acetic acid | [1][3] |
| Melting Point | 125.4 °C | [1] |
| Density | 1.232 g/cm³ | [1] |
| Water Solubility | 3.26 x 10⁻³ mg/L at 25 °C (estimated) | [3] |
| Log Kow | 7.11 | [1] |
| Ionization Potential | 7.71 eV | [1] |
Toxicological and Metabolic Data
The carcinogenicity of Benzo[c]chrysene is linked to its metabolic activation and subsequent interaction with cellular macromolecules. The following table summarizes key quantitative data related to its biological activity.
| Parameter | Organism/System | Value | Reference |
| Carcinogenicity | Animal studies | Moderate carcinogenic activity | [1][3] |
| Metabolic Conversion Rate | Rat liver microsomes | 6.2 ± 1.2 nmol substrate/nmol cytochrome P450/10 min | [1] |
| Maximum DNA Adduct Level | Mouse skin (in vivo) | 0.89 fmol/µg of DNA | [6][7] |
| DNA Adduct Levels (in vitro) | (+)-anti- and (-)-anti-B[c]CDEs with DNA | 41 pmol/µg of DNA | [6] |
| DNA Adduct Levels (in vitro) | (+)-syn-B[c]CDE with DNA | 27 pmol/µg of DNA | [6] |
| Cytotoxicity (DBC) | Human mammary carcinoma MCF-7 cells | Undisturbed cell proliferation at 4.5 µM | [8][9] |
| DNA Adducts (DBC) | Human mammary carcinoma MCF-7 cells | 0.6 pmol adducts/mg DNA | [8][9] |
Metabolic Activation and Carcinogenesis
The carcinogenicity of Benzo[c]chrysene is not inherent to the parent molecule but arises from its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.
Metabolic Pathway
The metabolic activation of Benzo[c]chrysene is primarily mediated by cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A1 and CYP1B1. The generally accepted pathway involves the following steps:
-
Epoxidation: CYP enzymes introduce an epoxide group onto the Benzo[c]chrysene molecule.
-
Hydrolysis: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation by CYP enzymes, often in the sterically hindered "fjord region" of the molecule, forms a highly reactive diol epoxide.
These diol epoxides are the ultimate carcinogens, capable of reacting with nucleophilic sites in DNA, primarily on guanine (B1146940) and adenine (B156593) bases, to form stable DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes, thereby initiating the process of cancer.
Signaling Pathway Involvement
The induction of the metabolic enzymes responsible for Benzo[c]chrysene activation is largely regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR is a ligand-activated transcription factor that senses the presence of xenobiotics like PAHs.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
-
Ligand Binding: In the cytoplasm, Benzo[c]chrysene binds to the AhR, which is part of a protein complex.
-
Nuclear Translocation: Ligand binding causes a conformational change in the AhR, leading to its translocation into the nucleus.
-
Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Induction of Metabolic Enzymes: This binding initiates the transcription of genes encoding for Phase I and Phase II metabolic enzymes, including CYP1A1, CYP1A2, and CYP1B1.
This signaling cascade, therefore, upregulates the very enzymes that metabolically activate Benzo[c]chrysene, creating a feedback loop that can enhance its carcinogenic potential.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of Benzo[c]chrysene's biological effects. The following sections provide overviews of key experimental protocols.
In Vitro Metabolism using Liver S9 Fraction
This assay is used to assess the metabolic fate of Benzo[c]chrysene in a system that contains a broad range of both Phase I and Phase II metabolic enzymes.
Materials:
-
Liver S9 fraction (from human, rat, or other species)
-
Benzo[c]chrysene stock solution (in a suitable solvent like DMSO)
-
Cofactor mix (e.g., NADPH, UDPGA, PAPS, GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard
Procedure:
-
Prepare incubation mixtures containing the S9 fraction, phosphate buffer, and Benzo[c]chrysene at the desired concentration.
-
Pre-incubate the mixtures at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the cofactor mix.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a suitable analytical method like HPLC.
32P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts formed by compounds like Benzo[c]chrysene.
Materials:
-
DNA sample (isolated from cells or tissues exposed to Benzo[c]chrysene)
-
Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion)
-
Nuclease P1 (for adduct enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Solvents for chromatography
Procedure:
-
DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Selectively dephosphorylate the normal nucleotides to deoxynucleosides using nuclease P1, thereby enriching the more resistant adducted nucleotides.
-
Radiolabeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the amount of radioactivity in each adduct spot using a phosphorimager or by scintillation counting.
HPLC Analysis of Benzo[c]chrysene and its Metabolites
High-performance liquid chromatography (HPLC) is a standard technique for separating and quantifying Benzo[c]chrysene and its various metabolites from biological samples.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water is typically used.
Procedure:
-
Sample Preparation: Extract Benzo[c]chrysene and its metabolites from the biological matrix (e.g., S9 incubation mixture, cell lysate) using a suitable organic solvent. The extract may need to be concentrated and reconstituted in the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Separation: Elute the compounds using a programmed gradient of the mobile phase to separate the parent compound from its more polar metabolites.
-
Detection: Monitor the column effluent using a fluorescence detector (for high sensitivity and selectivity) or a UV detector. Different excitation and emission wavelengths can be used to selectively detect the parent compound and its various hydroxylated metabolites.
-
Quantification: Quantify the amount of each compound by comparing its peak area to a calibration curve generated from authentic standards.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the carcinogenic potential of Benzo[c]chrysene.
References
- 1. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(c)chrysene [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. BENZO(C)CHRYSENE | 194-69-4 [chemicalbook.com]
- 5. Benzo[c]chrysene | CAS 194-69-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Covalent DNA adducts formed by benzo[c]chrysene in mouse epidermis and by benzo[c]chrysene fjord-region diol epoxides reacted with DNA and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. IUPAC-compliant orientation and numbering of the chrysene parent hydrocarbon.
